In Vitro Proliferation Potency Deficit vs. Romiplostim
In a direct head-to-head in vitro comparison using Baf3/mpl cells, the half-maximal effective concentration (EC50) for proliferation was 300 pM for MGDF versus 6 pM for romiplostim, representing a 50-fold potency disadvantage for Pegacaristim's molecular class . For differentiation of human CD34+ cells, the EC50 for MGDF was 180 pM versus 4 pM for romiplostim (45-fold difference) . Both agonists activated identical JAK2/STAT3/STAT5/ERK/AKT signaling pathways at equipotent concentrations, confirming that the potency gap is quantitative rather than mechanistic .
| Evidence Dimension | TPO receptor-mediated proliferation (EC50) in Baf3/mpl cells |
|---|---|
| Target Compound Data | MGDF (PEG-rHuMGDF) EC50 = 300 pM |
| Comparator Or Baseline | Romiplostim EC50 = 6 pM; endogenous TPO EC50 = 9 pM |
| Quantified Difference | MGDF EC50 is 50-fold higher than romiplostim; 33-fold higher than endogenous TPO |
| Conditions | Baf3/mpl cell proliferation assay (ATP bioluminescence), 2-day treatment; experiments repeated 3+ times |
Why This Matters
The 50-fold lower molar potency of PEG-rHuMGDF relative to romiplostim means that procurement decisions cannot assume interchangeable dosing or equivalent biological activity per unit mass.
- [1] Hartley C, et al. A comparison of potency of and intracellular signaling events provoked by small molecule and protein-based mpl agonists. J Clin Oncol. 2009;27(15_suppl):e14624. doi:10.1200/jco.2009.27.15_suppl.e14624 View Source
